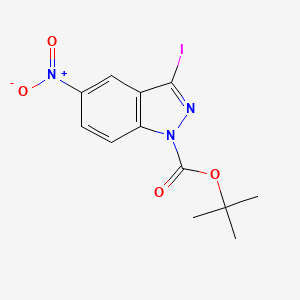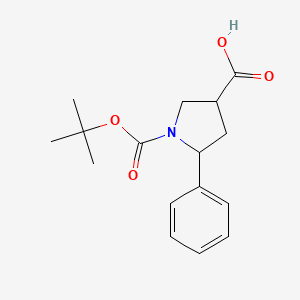![molecular formula C11H17NO5 B1394196 3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester CAS No. 1083350-32-6](/img/structure/B1394196.png)
3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester
Overview
Description
Esters are a significant class of organic compounds with the general formula R-COO-R’. They are derived from carboxylic acids and alcohols . They play a crucial role in various biological and chemical processes .
Synthesis Analysis
Esters can be synthesized through a variety of methods. One common method is the reaction of carboxylic acids with alcohols in the presence of a strong acid catalyst . Another method involves the use of organoboron compounds in Suzuki–Miyaura coupling .Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’) . The exact structure would depend on the specific substituents attached to the ester functional group .Chemical Reactions Analysis
Esters undergo several types of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of water and a strong acid . They can also undergo reactions with organoboron compounds in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of esters depend on their molecular structure. They generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .Scientific Research Applications
Synthesis and Structural Analysis:
- Compounds like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, which share similar structural features with the compound , are important intermediates in the synthesis of anticoagulants such as apixaban. Their X-ray powder diffraction data provide valuable information for structural analysis (Qing Wang et al., 2017).
Quantum Chemical Investigations:
- Research involving quantum-chemical calculations and thermodynamics of related compounds like {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, a structurally similar compound, can provide insights into their electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities. These properties are crucial for understanding the behavior and potential applications of these compounds in various fields (M. Bouklah et al., 2012).
Cyclization Reactions:
- The study of reactions of ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates with 3-amino-5-hydroxypyrazole, which are structurally related to the compound , reveals the formation of various cyclic products under different conditions. This research provides valuable insights into the reactivity and potential applications of similar compounds in organic synthesis (M. V. Goryaeva et al., 2013).
Optical Purity and Amide Activation:
- Research into the synthesis of optically pure ω-heterocyclic-β-amino acids from compounds structurally similar to the one , through amide activation, showcases the potential of these compounds in the synthesis of complex organic molecules. The regiospecific ring-chain-transformation involved in these syntheses is particularly notable (R. Singh et al., 2005).
Safety And Hazards
Future Directions
The study of esters, including their synthesis, reactions, and applications, is a vibrant field of research in organic chemistry. Future directions may include the development of new synthetic methods, the design of novel ester-based drugs, and the exploration of new applications in materials science and other fields .
properties
IUPAC Name |
methyl 3-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-16-4-3-12-7-8(5-10(12)14)9(13)6-11(15)17-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWYWPLWQMOXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B1394113.png)










![7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride](/img/structure/B1394128.png)
![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1394131.png)
![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)